![molecular formula C9H11NO2 B1434732 2-cyclobutyl-1H-pyrrole-3-carboxylic acid CAS No. 1803567-32-9](/img/structure/B1434732.png)
2-cyclobutyl-1H-pyrrole-3-carboxylic acid
Overview
Description
“2-cyclobutyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . The IUPAC name for this compound is 2-cyclobutyl-1H-pyrrole-3-carboxylic acid .
Synthesis Analysis
The synthesis of pyrrole derivatives like “2-cyclobutyl-1H-pyrrole-3-carboxylic acid” often involves the condensation of carboxylic acids with amines, followed by acid-mediated cyclization to form the pyrrole ring . This process is highly tolerant of various functional groups .Molecular Structure Analysis
The InChI code for “2-cyclobutyl-1H-pyrrole-3-carboxylic acid” is 1S/C9H11NO2/c11-9(12)7-4-5-10-8(7)6-2-1-3-6/h4-6,10H,1-3H2,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-cyclobutyl-1H-pyrrole-3-carboxylic acid” is a powder at room temperature .Scientific Research Applications
Synthesis of Cholecystokinin Antagonists
This compound is utilized in the synthesis of cholecystokinin antagonists, which are substances that block the action of cholecystokinin, a hormone responsible for stimulating the digestion of fat and protein .
Development of Benzopyran Antihypertensives
Researchers have explored its use in creating benzopyran antihypertensives, which are a class of drugs used to treat high blood pressure .
Azepinediones Preparation
It serves as a precursor in the preparation of azepinediones, which are compounds that have potential therapeutic applications .
Electrochemical Sensors
The compound has been used for preparing a poly (pyrrole-3-carboxylic acid) modified pencil graphite electrode. This electrode is then employed in the electrochemical determination of serotonin (SER) in blood serum and urine samples, showcasing its application in biochemical sensors .
Drug Development Studies
In drug development studies, derivatives of this compound have been assessed against a panel of human tumor cell lines, indicating its potential in cancer research .
Chemical Space Exploration
The compound’s derivatives have been synthesized from bio-feedstock bases like cellulose and chitin, contributing to the establishment of a PCA-based chemical space which can be pivotal for various synthetic applications .
Safety And Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-cyclobutyl-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)7-4-5-10-8(7)6-2-1-3-6/h4-6,10H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAZSBOOZSGSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclobutyl-1H-pyrrole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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